molecular formula C18H14 B051327 p-Terphenyl-d14 CAS No. 1718-51-0

p-Terphenyl-d14

Cat. No.: B051327
CAS No.: 1718-51-0
M. Wt: 244.4 g/mol
InChI Key: XJKSTNDFUHDPQJ-WZAAGXFHSA-N
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Description

p-Terphenyl-d14: is a deuterated form of p-Terphenyl, where all hydrogen atoms are replaced by deuterium. It has the molecular formula C18D14 and a molecular weight of 244.39 g/mol . This compound is often used in scientific research due to its unique properties, such as its stability and distinct spectroscopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Terphenyl-d14 typically involves the deuteration of p-Terphenyl. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated benzene derivatives and specialized catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: p-Terphenyl-d14 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated terphenyls .

Scientific Research Applications

Chemistry: p-Terphenyl-d14 is used as an analytical standard in various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. Its deuterated nature allows for clear differentiation from non-deuterated compounds .

Biology and Medicine: In biological research, this compound is used as a tracer in metabolic studies. Its stability and non-radioactive nature make it an ideal candidate for tracking biochemical pathways .

Industry: In the industrial sector, this compound is used in the development of new materials and as a reference standard in quality control processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which imparts distinct spectroscopic properties. This makes it particularly valuable in analytical chemistry and research applications where precise measurements are required .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSTNDFUHDPQJ-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050399
Record name 4-Terphenyl-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-51-0
Record name p-Terphenyl-d14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Terphenyl-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1718-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is p-Terphenyl-d14 primarily used for in scientific research?

A: this compound is primarily used as a host matrix in various spectroscopic studies. Its fully deuterated nature minimizes interference from the matrix itself, allowing researchers to focus on the target molecule's properties. For instance, it has been successfully used in Electron Paramagnetic Resonance (EPR) studies to investigate the hyperfine splitting of individual pentacene-d14 molecules []. It's also utilized in Time-Resolved Magnetic Field Effect (TR-MFE) experiments to analyze the spin evolution of short-lived radical species [].

Q2: What is known about the phase transitions this compound undergoes?

A: this compound exhibits a phase transition associated with molecular conformation change at (180.3±0.1) K. This transition manifests as a λ-shaped anomaly in heat capacity measurements, with an enthalpy of transition of (288±20) J mol−1 and an entropy of transition of (1.63±0.10) J K−1 mol−1 [].

Q3: How does the deuteration of p-terphenyl affect its properties compared to its non-deuterated counterpart?

A: Deuteration of p-terphenyl, resulting in this compound, primarily affects its vibrational frequencies due to the mass difference between deuterium and hydrogen. This is evident in the Raman spectra, where a significant shift is observed for the in-plane ring vibration band upon deuteration []. Additionally, the phase transition temperature associated with molecular conformation change is lower in this compound (180.3 K) compared to p-terphenyl (193.5 K) [].

Q4: Are there any studies comparing the vaporization enthalpy of this compound to other polyaromatic hydrocarbons?

A: Yes, studies utilizing correlation-gas chromatography have determined the vaporization enthalpy of this compound to be (99.5 ±  4.4) kJ·mol−1 []. This data allows for comparison with other polyaromatic hydrocarbons, aiding in the understanding of their physical and thermodynamic properties.

Q5: How does this compound contribute to understanding spin dynamics in radical pairs?

A: this compound acts as a stable radical anion partner in studies investigating spin dynamics in radical pairs. This is particularly useful in TR-MFE experiments where the interaction of the radical pair with an external magnetic field is analyzed. Researchers have successfully used this compound to study radical pairs containing radical cations of various molecules, including 2,3-dimethylbutane, 2,2,6,6-tetramethylpiperidine, and diisopropylamine [].

Q6: Can quantum computers be used to simulate the behavior of this compound in radical pair systems?

A: Recent research demonstrates the successful use of quantum computers to simulate the Hamiltonian evolution and thermal relaxation of radical pair systems involving this compound []. Specifically, systems like 9,10-octalin+/p-terphenyl-d14 (PTP)- and 2,3-dimethylbutane (DMB)+/p-terphenyl-d14 (PTP)- have been studied, showcasing the potential of quantum computing in simulating complex chemical dynamics.

Q7: What are the advantages of using this compound in Time-Resolved Magnetic Field Effect (TR-MFE) experiments?

A: The fully deuterated nature of this compound minimizes interference in TR-MFE experiments, allowing for clearer observation of the target radical species' behavior in a magnetic field []. This characteristic, coupled with its ability to form stable radical anions, makes this compound a valuable tool in studying short-lived radicals often inaccessible by conventional EPR spectroscopy.

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